molecular formula C12H14O3 B1455844 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1248470-94-1

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No. B1455844
M. Wt: 206.24 g/mol
InChI Key: PDMBEGHTKKCRMG-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it may have properties similar to other phenylacetic acid derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a methoxyphenyl group, a methylcyclopropane group, and a carboxylic acid group . These functional groups could influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .

Scientific Research Applications

Structural Analysis and Conformation

The structures of compounds related to 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid have been determined using X-ray methods. These studies provide insights into the conformational properties and the interactions between different groups in such compounds (Korp, Bernal, & Fuchs, 1983).

Synthesis and Cytotoxicity

Compounds with a 2-methoxyphenol moiety, synthesized as non-steroidal mimetics, demonstrate notable cytotoxicity against human lung carcinoma cell lines. This highlights potential applications in developing therapeutic agents (Nurieva et al., 2017).

Synthetic Processes

The synthetic process of related compounds can be performed under mild reaction conditions, yielding high total yields. This provides a potential route for large-scale syntheses, which is crucial for industrial and pharmaceutical applications (Xin-y, 2013).

Radical Polymerization

Research on hybrid 2-vinylcyclopropanes, derived from similar structural motifs, involves their synthesis and radical polymerization. These polymers have potential applications in materials science due to their unique properties (Moszner et al., 1999).

Antioxidant and Antimicrobial Activities

The synthesis of derivatives and their screening for antimicrobial and antioxidant activities suggests potential applications in drug development and preservative formulations (Raghavendra et al., 2016).

Mechanistic Studies in Photochemistry

Studies on derivatives of 2-methylcyclopropane carboxylic acids in photochemistry provide insights into mechanisms of photoinduced electron transfer. This has implications in understanding chemical reactions triggered by light (Ikeda et al., 2003).

Chemoenzymatic Synthesis

Research on the enantioselective chemoenzymatic synthesis of 2-methylcyclopropane carboxylic acids explores new methodologies in synthetic organic chemistry, which are essential for creating chiral compounds (Lugano et al., 1992).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes avoiding inhalation or contact with skin or eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

2-(2-methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(7-9(12)11(13)14)8-5-3-4-6-10(8)15-2/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMBEGHTKKCRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid

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